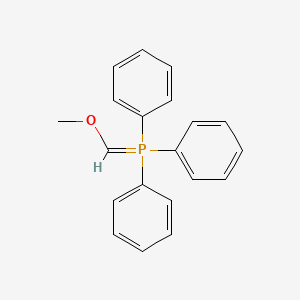

(Methoxymethylene)triphenylphosphorane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

methoxymethylidene(triphenyl)-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYROHZMICXBUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901282268 | |

| Record name | (Methoxymethylene)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20763-19-3 | |

| Record name | (Methoxymethylene)triphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20763-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Methoxymethylene)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901282268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Methoxymethylene)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane is a crucial Wittig reagent in organic synthesis, primarily utilized for the homologation of aldehydes and ketones to produce extended aldehydes.[1] First reported in 1958, this ylide has found application in the total synthesis of complex molecules such as Taxol and quinine.[1] This guide provides a comprehensive overview of its synthesis from triphenylphosphine (B44618), detailing the core methodologies, experimental protocols, and relevant data.

Core Synthesis Pathways

The preparation of this compound from triphenylphosphine can be broadly categorized into two primary routes: the phosphonium (B103445) salt method and the salt-free method. The choice of method often depends on the desired purity of the ylide and the specific requirements of the subsequent Wittig reaction.

The Phosphonium Salt Method

This is the most common and traditional approach, involving a two-step process.[1] First, triphenylphosphine is alkylated to form a phosphonium salt. This salt is then deprotonated using a strong base to generate the ylide.[1][2]

Step 1: P-Alkylation (Formation of the Phosphonium Salt)

Triphenylphosphine is reacted with a suitable methoxymethyl halide, typically chloromethyl methyl ether, to yield (methoxymethyl)triphenylphosphonium (B8745145) chloride.[1]

Step 2: Deprotonation (Ylide Formation)

The resulting phosphonium salt is then deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide, to produce the characteristic blood-red this compound.[1]

References

(Methoxymethylene)triphenylphosphorane reaction mechanism with aldehydes

An In-depth Technical Guide on the Reaction Mechanism of (Methoxymethylene)triphenylphosphorane with Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Wittig reaction between this compound and aldehydes. It details the underlying reaction mechanism, experimental protocols, and applications in organic synthesis, particularly for the one-carbon homologation of aldehydes.

Introduction: The Wittig Reaction and Aldehyde Homologation

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[1][2] The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to form an alkene and triphenylphosphine (B44618) oxide.[1][3] A key advantage of the Wittig reaction is its ability to form a carbon-carbon double bond at a specific location with good stereochemical control, which is often challenging with other elimination reactions.[4]

A specialized application of this reaction employs this compound. This particular ylide reacts with aldehydes or ketones to produce enol ethers.[5][6] These enol ethers can then be readily hydrolyzed under acidic conditions to yield an aldehyde with one additional carbon atom, a process known as homologation.[5][7][8] This two-step sequence provides a powerful method for extending carbon chains in complex molecule synthesis.[5]

Core Reaction Mechanism

The overall process can be divided into three main stages: the preparation of the Wittig reagent, the Wittig reaction itself to form an enol ether, and the subsequent hydrolysis to the final aldehyde product.

Preparation of this compound

The Wittig reagent is typically prepared in a two-step process and used in situ.[5]

-

Formation of the Phosphonium (B103445) Salt : Triphenylphosphine (PPh₃), a strong nucleophile, reacts with a suitable alkyl halide, in this case, chloromethyl methyl ether (CH₃OCH₂Cl), via an Sₙ2 reaction.[5][9] This forms the corresponding methoxymethyltriphenylphosphonium salt.[5][6]

-

Deprotonation to Form the Ylide : The phosphonium salt is then deprotonated using a strong base.[1][6] The protons on the carbon adjacent to the positively charged phosphorus are acidic.[9] Strong bases such as n-butyllithium (n-BuLi) or phenyllithium (B1222949) are commonly used to abstract a proton, yielding the this compound ylide.[6][9] This ylide is often a distinct red color, which is characteristic of destabilized ylides.[5]

Caption: Preparation of the this compound Wittig reagent.

The Wittig Olefination: Enol Ether Synthesis

The core of the process is the reaction between the ylide and an aldehyde. The modern understanding of the mechanism, particularly under lithium-salt-free conditions, favors a concerted pathway.[3][10]

-

[2+2] Cycloaddition : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[9] This occurs via a concerted [2+2] cycloaddition, proceeding through a four-membered ring transition state to directly form an oxaphosphetane intermediate.[3][10][11] The earlier proposed betaine (B1666868) intermediate is now considered less likely for salt-free reactions, as betaines have not been definitively identified and are thought to be energetically unfavorable compared to the oxaphosphetane.[4][10]

-

Oxaphosphetane Decomposition : The four-membered oxaphosphetane ring is unstable and rapidly collapses.[9] This decomposition occurs through a syn-cycloreversion process, breaking the carbon-phosphorus and carbon-oxygen bonds.[10]

-

Product Formation : This concerted collapse results in the formation of two products: the desired enol ether and triphenylphosphine oxide (Ph₃P=O).[1] The formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide is the primary thermodynamic driving force for the entire reaction.[4]

Caption: The core Wittig reaction mechanism forming an enol ether intermediate.

Hydrolysis of the Enol Ether

The final step is the conversion of the synthesized enol ether into the target aldehyde. This is typically achieved through acid-catalyzed hydrolysis.[5][7]

-

Protonation : The enol ether double bond is protonated by an acid (e.g., HCl, H₂SO₄).[8]

-

Nucleophilic Attack : A water molecule acts as a nucleophile, attacking the resulting carbocation.

-

Deprotonation and Tautomerization : Subsequent deprotonation and tautomerization steps lead to the formation of the final homologous aldehyde and methanol.

Quantitative Data

The reaction is versatile and has been applied in numerous total synthesis campaigns, demonstrating its reliability. Yields are generally moderate to high, though they are substrate-dependent.

| Aldehyde/Ketone Substrate | Wittig Reaction Conditions | Product | Yield (%) | Reference |

| Tigogenone (Steroid) | This compound | Homologated Aldehyde | Not specified | [5] |

| Methyl 4-oxobutanoate | (Methoxymethyl)triphenylphosphonium (B8745145) chloride, n-BuLi, THF, -78 °C to RT | Methyl 5-methoxypent-4-enoate | ~70-80% (crude estimate) | [12] |

| Various aldehydes | (Carbethoxymethylene)triphenylphosphorane, CH₂Cl₂, RT | Substituted ethyl cinnamates | Not specified | [2] |

Note: Specific yield data for this compound is often embedded within larger synthetic sequences and may not be explicitly reported as a standalone reaction yield. The table reflects available data and related Wittig reactions.

Experimental Protocols

The following protocols are generalized methodologies based on common procedures for the synthesis and use of this compound.[5][6][12]

Protocol 1: Preparation of the Wittig Reagent

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Argon or Nitrogen gas supply

-

Schlenk flask or three-necked round-bottom flask with magnetic stirrer

-

Syringes and needles

Procedure:

-

Setup : Assemble a dry flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

-

Suspension : Add (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) to the flask and suspend it in anhydrous THF.

-

Cooling : Cool the suspension to 0 °C in an ice bath.

-

Base Addition : While stirring vigorously, slowly add n-butyllithium (1.1 equivalents) dropwise via syringe.

-

Ylide Formation : Observe the formation of a deep red or orange color, which indicates the ylide has formed.[12]

-

Stirring : Continue stirring the mixture at 0 °C for 1 hour to ensure complete formation of the ylide. The reagent is now ready for use in situ.

Protocol 2: Wittig Reaction with an Aldehyde

Materials:

-

Aldehyde substrate

-

Anhydrous THF

-

Ylide solution from Protocol 1

-

Dry ice/acetone bath

Procedure:

-

Ylide Cooling : Cool the freshly prepared ylide solution to -78 °C using a dry ice/acetone bath.

-

Aldehyde Addition : Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add this solution slowly to the cold ylide solution via syringe.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 12 hours or until TLC analysis indicates consumption of the starting aldehyde.[12]

-

Quenching : Carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

Protocol 3: Workup and Hydrolysis

Materials:

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dilute hydrochloric acid (e.g., 3M HCl)

-

Rotary evaporator

Procedure:

-

Extraction : Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether or ethyl acetate.

-

Washing : Combine the organic layers and wash with water and then brine.

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude enol ether.

-

Hydrolysis : Dissolve the crude enol ether in a mixture of THF and dilute HCl. Stir at room temperature until TLC or GC-MS analysis shows complete conversion to the aldehyde.

-

Final Workup : Neutralize the acid and perform a standard aqueous workup and extraction as described above to isolate the crude aldehyde.

-

Purification : Purify the final aldehyde product using flash column chromatography on silica (B1680970) gel.

Overall Experimental and Synthetic Workflow

The entire process from starting materials to the final purified product follows a logical sequence of synthesis, reaction, and purification.

Caption: Workflow diagram from reagent preparation to final aldehyde purification.

Conclusion

The reaction of this compound with aldehydes is a highly effective and widely used method for one-carbon homologation. Its mechanism, proceeding through a key oxaphosphetane intermediate, is driven by the formation of the stable triphenylphosphine oxide byproduct. The reliability and functional group tolerance of the Wittig reaction make this specific transformation an invaluable tool for researchers in organic synthesis and drug development, enabling the controlled extension of carbon skeletons in the synthesis of complex organic molecules.[1]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 6. Methoxymethylenetriphenylphosphine [chemeurope.com]

- 7. homework.study.com [homework.study.com]

- 8. askfilo.com [askfilo.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to (Methoxymethylene)triphenylphosphorane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane (C₂₀H₁₉OP) is a highly reactive and versatile Wittig reagent primarily utilized in the homologation of aldehydes and ketones to produce enol ethers, which can be subsequently hydrolyzed to yield aldehydes with an extended carbon chain. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and use, and an exploration of its reactivity.

Core Properties

This compound is an unstabilized phosphorus ylide, characterized by its distinctive blood-red color.[1] Due to its high reactivity, it is typically prepared and used in situ and is not isolated as a stable solid.[1] Consequently, conventional physical properties such as melting and boiling points are not applicable.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉OP | [2] |

| Molar Mass | 306.345 g·mol⁻¹ | [1] |

| Appearance | Blood-red solid/solution | [1] |

| CAS Number | 20763-19-3 | [2] |

Solubility: While specific solubility data for this compound is not available due to its reactive nature, its precursor, (methoxymethyl)triphenylphosphonium (B8745145) chloride, is soluble in anhydrous solvents like tetrahydrofuran (B95107) (THF), which is the common solvent for the in situ generation of the ylide.[3] The related stabilized ylide, (methoxycarbonylmethylene)triphenylphosphorane, is soluble in chloroform (B151607) and slightly soluble in ethanol (B145695) and tetrahydrofuran, while being insoluble in water.[4]

Spectroscopic Data

Due to its instability, obtaining detailed spectroscopic data for isolated this compound is challenging. The data presented here is largely predictive and based on the analysis of its precursor and related compounds.

| Spectroscopy | Predicted Data |

| ¹H NMR | Predicted spectra are available for the precursor, (methoxymethyl)triphenylphosphonium chloride. |

| ¹³C NMR | Predicted spectra are available for the precursor, (methoxymethyl)triphenylphosphonium chloride. |

| IR Spectroscopy | Data for related phosphoranes show characteristic P=C stretching and absorptions related to the phenyl and methoxy (B1213986) groups. |

| Mass Spectrometry | The exact mass is calculated to be 306.117352223 Da.[2] |

Experimental Protocols

Synthesis of the Precursor: (Methoxymethyl)triphenylphosphonium chloride

A common method for the synthesis of the phosphonium (B103445) salt precursor involves the reaction of triphenylphosphine (B44618) with chloromethyl methyl ether or a mixture of methylal and acetyl chloride.[1]

Protocol:

-

Under an inert nitrogen atmosphere, add 32 g of triphenylphosphine to 50 mL of anhydrous acetone (B3395972) in a suitable reactor.

-

Stir the mixture and raise the temperature to 37°C.

-

Slowly add 20 g of methyl chloromethyl ether to the reactor while maintaining the temperature at 37°C.

-

Allow the reaction to proceed for 3 hours at 37°C.

-

Gradually increase the temperature to 47°C at a rate of 1°C/min and continue the reaction for an additional 3 hours.

-

After the reaction is complete, the resulting precipitate is collected by filtration.

-

The solid is washed with anhydrous ether and dried under vacuum to yield (Methoxymethyl)triphenylphosphonium chloride.[5]

In Situ Generation and Wittig Reaction of this compound

The highly reactive this compound is typically generated immediately before its use in a Wittig reaction.

Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (methoxymethyl)triphenylphosphonium chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.0 equivalent), to the suspension. The formation of the ylide is indicated by the appearance of a deep red or orange color.[3]

-

Stir the resulting ylide solution at 0°C for 1 hour.[3]

-

Cool the ylide solution to -78°C.

-

Slowly add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[3]

-

The reaction is then quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent.[3]

Chemical Reactivity and Stability

This compound is classified as an unstabilized ylide. Unstabilized ylides are highly reactive and react rapidly with aldehydes and ketones.[6] This high reactivity is due to the electron-donating nature of the alkyl group attached to the carbanion, which destabilizes the charge separation in the ylide structure.[7]

The Wittig reaction involving unstabilized ylides, such as this compound, generally leads to the formation of (Z)-alkenes as the major product.[8] This stereoselectivity is a result of the kinetically controlled reaction pathway.[9]

Stability and Storage:

Due to its high reactivity with air and moisture, this compound is not isolated or stored.[7][10] It is crucial to handle its precursor, (methoxymethyl)triphenylphosphonium chloride, and the in situ generated ylide under strictly anhydrous and inert conditions.[11][12] The use of a glove box or Schlenk line techniques is highly recommended.[10]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the key relationships and workflows associated with this compound.

References

- 1. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H19OP | CID 11748776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. (Methoxycarbonylmethylene)triphenylphosphorane, 98% | Fisher Scientific [fishersci.ca]

- 5. guidechem.com [guidechem.com]

- 6. scribd.com [scribd.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. ossila.com [ossila.com]

- 11. web.mit.edu [web.mit.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

An In-Depth Technical Guide to (Methoxymethylene)triphenylphosphorane (CAS No. 20763-19-3)

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane is a crucial reagent in organic synthesis, primarily utilized for the one-carbon homologation of aldehydes and ketones to their corresponding chain-extended aldehydes. This ylide, a member of the Wittig reagent family, offers a reliable method for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Core Properties and Specifications

This compound is a red-colored, destabilized ylide that is typically prepared and used in situ.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 20763-19-3 | [2] |

| Molecular Formula | C20H19OP | [2] |

| Molar Mass | 306.34 g/mol | [3] |

| Appearance | Blood-red solid | [3] |

| IUPAC Name | (Methoxymethylene)triphenylphosphane | [2] |

| Synonyms | (Methoxymethylidene)triphenylphosphorane, Methoxy(triphenylphosphonio)methanide | [2] |

Synthesis of this compound

The preparation of this compound is a two-step process that begins with the formation of a phosphonium (B103445) salt, followed by deprotonation to yield the ylide.[3]

Step 1: Synthesis of (Methoxymethyl)triphenylphosphonium (B8745145) Chloride

The precursor, (Methoxymethyl)triphenylphosphonium chloride, is synthesized by the reaction of triphenylphosphine (B44618) with chloromethyl methyl ether or a mixture of methylal and acetyl chloride.[3]

Experimental Protocol:

A detailed experimental protocol for the synthesis of the phosphonium salt is outlined below.

| Reagent | Molar Ratio | Quantity |

| Triphenylphosphine | 1 | 262.29 g |

| Chloromethyl methyl ether | 1.1 | 88.55 g |

| Toluene (B28343) (solvent) | - | 500 mL |

Procedure:

-

A solution of triphenylphosphine in toluene is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Chloromethyl methyl ether is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours, during which a white precipitate of (Methoxymethyl)triphenylphosphonium chloride forms.

-

After cooling to room temperature, the precipitate is collected by filtration, washed with dry diethyl ether, and dried under vacuum.

Step 2: Generation of the Ylide

The phosphonium salt is deprotonated using a strong base to generate the characteristic red-colored ylide. This is typically done immediately before its use in the Wittig reaction.

Experimental Protocol:

| Reagent | Molar Ratio |

| (Methoxymethyl)triphenylphosphonium chloride | 1 |

| Strong Base (e.g., n-butyllithium, sodium amide) | 1 |

| Anhydrous Solvent (e.g., THF, diethyl ether) | - |

Procedure:

-

The phosphonium salt is suspended in an anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

The suspension is cooled to 0°C.

-

A solution of the strong base is added dropwise, leading to the formation of the deep red ylide solution.

Application in Organic Synthesis: The Wittig Reaction

The primary application of this compound is in the Wittig reaction to convert aldehydes and ketones into enol ethers. These enol ethers can then be readily hydrolyzed under acidic conditions to yield the one-carbon homologated aldehyde.[3] This two-step sequence is a powerful tool for extending carbon chains in a controlled manner.

Mechanism of the Wittig Reaction

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene (enol ether) and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol for a Typical Wittig Reaction

The following protocol describes a general procedure for the homologation of an aldehyde.

| Reagent | Molar Ratio |

| Aldehyde | 1 |

| This compound (generated in situ) | 1.1-1.5 |

| Anhydrous THF | - |

| Aqueous Acid (e.g., HCl, H2SO4) | - |

Procedure:

-

The ylide is generated in situ as described previously.

-

The reaction mixture containing the ylide is cooled to -78°C.

-

A solution of the aldehyde in anhydrous THF is added dropwise to the ylide solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude enol ether is then treated with an aqueous acid solution to hydrolyze it to the corresponding aldehyde.

-

The final product is purified by column chromatography.

Substrate Scope and Yields

A study by Saidi et al. demonstrated the microwave-assisted Wittig reaction of various aldehydes and ketones with (methoxymethyl)triphenylphosphonium chloride and potassium t-butoxide, affording the corresponding enol ethers in good yields within a short reaction time.[1]

| Entry | Carbonyl Compound | Product (Enol Ether) | Yield (%) |

| 1 | Benzaldehyde | 1-methoxy-2-phenylethene | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-methoxyethene | 88 |

| 3 | 4-Methoxybenzaldehyde | 1-methoxy-1-(4-methoxyphenyl)ethene | 82 |

| 4 | 2-Naphthaldehyde | 2-(2-methoxyethenyl)naphthalene | 80 |

| 5 | Cinnamaldehyde | 1-methoxy-4-phenyl-1,3-butadiene | 75 |

| 6 | Cyclohexanone | (Methoxymethylene)cyclohexane | 70 |

| 7 | Acetophenone | 1-methoxy-1-phenylethene | 78 |

| 8 | Benzophenone | 1-methoxy-1,1-diphenylethene | 72 |

| 9 | Fluorenone | 9-(Methoxymethylene)fluorene | 65 |

Role in Drug Development

The Wittig reaction, and specifically the use of reagents like this compound, plays a significant role in drug discovery and development. The ability to stereoselectively construct carbon-carbon double bonds and extend carbon skeletons is fundamental to the synthesis of complex natural products and their analogs, which are a rich source of new drug candidates. The homologation of aldehydes is a key transformation in the synthesis of many pharmaceutical intermediates. For instance, this methodology was employed in the total synthesis of complex molecules like Taxol and quinine.[3] The reliability and functional group tolerance of the Wittig reaction make it a valuable tool in the medicinal chemist's arsenal (B13267) for the preparation of novel molecular entities.

Conclusion

This compound is a versatile and efficient reagent for the one-carbon homologation of aldehydes and ketones. Its straightforward preparation and high reactivity make it an indispensable tool in modern organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and applications is crucial for the design and execution of synthetic routes to new therapeutic agents. The detailed protocols and data presented in this guide offer a practical resource for the effective utilization of this important Wittig reagent.

References

The Structural and Bonding Landscape of Methoxymethylene Ylides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethylene ylides, particularly methoxymethylenetriphenylphosphorane, are a class of phosphorus ylides that serve as versatile and crucial reagents in synthetic organic chemistry. Their unique structural and electronic properties, characterized by the presence of a methoxy (B1213986) group on the ylidic carbon, render them highly reactive and selective in various transformations, most notably the Wittig reaction. This technical guide provides a comprehensive overview of the structure, bonding, synthesis, and reactivity of methoxymethylene ylides, with a focus on providing quantitative data, detailed experimental protocols, and a thorough understanding of their chemical behavior.

Structure and Bonding

The structure of methoxymethylene ylides is best understood as a resonance hybrid of two principal forms: the ylide and the ylene form. The ylide form depicts a zwitterionic species with a positive charge on the phosphorus atom and a negative charge on the adjacent carbon atom. The ylene form, conversely, illustrates a neutral structure with a double bond between the phosphorus and carbon atoms.

The true electronic distribution is a hybrid of these two extremes, with significant charge separation, making the ylidic carbon nucleophilic.[1] The bonding is characterized by a strong coulombic attraction between the positively charged phosphorus and the negatively charged carbon, resulting in a reduced bond length compared to a typical single P-C bond.[1] The geometry around the ylidic carbon is generally considered to be trigonal pyramidal.[1]

Computational studies on substituted phosphorus ylides have provided deeper insights into the nature of the P=C bond. Density Functional Theory (DFT) calculations have shown that the bonding is more complex than a simple sigma and pi bond framework.[2][3] The electronic nature of the substituents on the ylidic carbon significantly influences the charge distribution and reactivity of the ylide.[4] In the case of methoxymethylene ylides, the electron-donating methoxy group is expected to increase the electron density on the ylidic carbon, thereby enhancing its nucleophilicity.

Structural Data

While a definitive single-crystal X-ray structure of methoxymethylenetriphenylphosphorane remains elusive in the surveyed literature, extensive crystallographic data exists for a variety of other substituted phosphonium (B103445) ylides. This data provides valuable insights into the expected bond lengths and angles. For instance, in a thiophosphinoyl- and amino-substituted metallated ylide, the P-C ylidic bond lengths were found to be in the range of 1.609(3) Å to 1.831(5) Å, which is shorter than a typical P-C single bond, indicating significant double bond character.[5]

Table 1: Representative Bond Lengths and Angles in Substituted Phosphorus Ylides

| Parameter | Typical Value | Reference |

| P=C Bond Length | 1.61 - 1.83 Å | [5] |

| P-C (phenyl) Bond Length | ~1.80 - 1.83 Å | [5] |

| C-O (methoxy) Bond Length | ~1.43 Å | |

| P=C-O Bond Angle | ~110 - 120° | |

| C-P-C Bond Angle | ~105 - 115° | [5] |

Note: The values for the C-O bond length and P=C-O bond angle are estimates based on standard bond lengths and angles in similar organic molecules, as specific crystallographic data for methoxymethylene ylides was not found.

Spectroscopic Characterization

The in-situ generation and high reactivity of methoxymethylene ylides often preclude their isolation for detailed spectroscopic analysis. However, extensive data is available for its stable precursor, (methoxymethyl)triphenylphosphonium (B8745145) chloride.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the phosphonium salt precursor.

Table 2: NMR Spectroscopic Data for (Methoxymethyl)triphenylphosphonium chloride

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

| 1H | 7.6 - 7.9 | m | [6] | |

| 5.6 | d | 2JP-H = 14 | [6] | |

| 3.5 | s | [6] | ||

| 13C | 135.0, 134.9, 130.4, 128.8 | |||

| 66.5 | d | 1JP-C = 70 | ||

| 58.0 | ||||

| 31P | ~20-25 | [7][8] |

Note: 13C NMR data is estimated based on typical values for similar structures as a complete, assigned spectrum was not available in the searched literature.

Upon deprotonation to form the ylide, a significant upfield shift in the 31P NMR spectrum is expected, which is a characteristic indicator of ylide formation.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide information about the functional groups present in the molecule. For methoxymethylenetriphenylphosphorane, characteristic absorbances would be expected for the C-H bonds of the phenyl and methyl groups, and the C-O ether linkage.

Table 3: Expected IR Absorption Bands for Methoxymethylenetriphenylphosphorane

| Functional Group | Wavenumber (cm-1) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch | 3000 - 2850 | Medium |

| C=P stretch | ~1200 | Strong |

| C-O stretch (ether) | 1150 - 1085 | Strong |

| P-Ph stretch | ~1440 | Strong |

Note: These are expected ranges and the exact positions can vary.

Mass Spectrometry

Mass spectrometry of the ylide would be challenging due to its reactivity. However, analysis of its precursor or reaction products would be informative. The mass spectrum of (methoxymethyl)triphenylphosphonium chloride would be expected to show a molecular ion peak corresponding to the cation [M]+.

Synthesis and Experimental Protocols

Methoxymethylenetriphenylphosphorane is typically prepared in a two-step sequence starting from triphenylphosphine (B44618). The first step involves the formation of the phosphonium salt, (methoxymethyl)triphenylphosphonium chloride, followed by deprotonation with a strong base to generate the ylide in situ.[9]

Synthesis of (Methoxymethyl)triphenylphosphonium chloride

Protocol 1:

-

Reagents: Triphenylphosphine, chloromethyl methyl ether, anhydrous toluene (B28343).

-

Procedure:

-

Dissolve triphenylphosphine (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the solution to 95 °C.

-

Slowly add chloromethyl methyl ether (1.1 eq) dropwise to the heated solution.

-

Maintain the reaction at 95 °C for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated white solid by filtration.

-

Wash the solid with toluene and dry under vacuum to yield (methoxymethyl)triphenylphosphonium chloride.

-

In-situ Generation and Wittig Reaction of Methoxymethylenetriphenylphosphorane

Protocol 2:

-

Reagents: (Methoxymethyl)triphenylphosphonium chloride, strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous tetrahydrofuran (B95107) (THF), aldehyde or ketone.

-

Procedure:

-

Suspend (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base (1.05 eq) dropwise to the stirred suspension. A color change to deep red or orange is indicative of ylide formation.[9][10]

-

Stir the mixture at 0 °C for 30-60 minutes.

-

Cool the ylide solution to -78 °C.

-

Slowly add a solution of the aldehyde or ketone (1.0 eq) in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Reactivity and Reaction Mechanisms

The primary utility of methoxymethylene ylides lies in their role as Wittig reagents for the conversion of aldehydes and ketones into enol ethers.[9] These enol ethers can then be readily hydrolyzed under acidic conditions to furnish the corresponding homologous aldehydes.

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction has been the subject of extensive study. The currently accepted mechanism for salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[4][11][12] This intermediate then decomposes in a concerted, stereospecific manner to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.[11]

DFT calculations have been employed to investigate the stereoselectivity of the Wittig reaction. For non-stabilized ylides, such as methoxymethylene ylides (due to the electron-donating methoxy group), the formation of the cis-oxaphosphetane is kinetically favored, leading predominantly to the (Z)-alkene.[13][14]

The following diagram illustrates the workflow for a typical Wittig reaction using methoxymethylenetriphenylphosphorane.

Applications in Drug Development and Organic Synthesis

Methoxymethylene ylides are invaluable reagents in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. The ability to introduce a masked aldehyde functionality via the corresponding enol ether is a key strategic advantage. This methodology has been employed in the total synthesis of numerous complex molecules where the direct use of an aldehyde is incompatible with other functional groups present in the molecule.

The following logical diagram illustrates the strategic application of methoxymethylenetriphenylphosphorane in a multi-step synthesis.

Conclusion

Methoxymethylene ylides are powerful synthetic tools with a rich and complex structural and electronic profile. While the transient nature of the ylide itself presents challenges for complete characterization, a comprehensive understanding of its structure and bonding can be assembled from detailed studies of its precursor, analogous compounds, and sophisticated computational models. The reliable and selective formation of enol ethers via the Wittig reaction, coupled with their subsequent conversion to aldehydes, ensures that methoxymethylene ylides will continue to be a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures relevant to the fields of materials science and drug discovery. Further research, particularly aimed at obtaining a definitive crystal structure and more detailed spectroscopic data of the ylide, would be invaluable in further refining our understanding of this important class of reactive intermediates.

References

- 1. DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Ylide-Substituted Phosphines with a Cyclic Ylide-Backbone: Angle Dependence of the Donor Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 5. Synthesis, Crystal and Electronic Structures of a Thiophosphinoyl‐ and Amino‐Substituted Metallated Ylide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 31P [nmr.chem.ucsb.edu]

- 9. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Levine Aldehyde Synthesis: Discovery and Historical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Levine aldehyde synthesis, first reported in 1958, represents a significant contribution to the field of organic chemistry, providing a novel method for the one-carbon homologation of ketones to aldehydes. This synthesis proceeds through the formation of an enamine intermediate, which then undergoes reaction with a formylating agent, followed by hydrolysis to yield the corresponding aldehyde. This technical guide provides an in-depth exploration of the discovery and history of the Levine aldehyde synthesis, including its mechanism, experimental protocols, and substrate scope as detailed in the seminal work and subsequent developments.

Discovery and Initial Report

The Levine aldehyde synthesis was first disclosed by Samuel G. Levine in a 1958 communication to the Journal of the American Chemical Society.[1] This work introduced a new method for converting ketones into aldehydes with an additional carbon atom. The core of this discovery was the utilization of enamine chemistry, a field that was also being significantly advanced by Gilbert Stork around the same time. Levine's method provided a valuable alternative to existing aldehyde syntheses.

The Core Reaction and Mechanism

The Levine aldehyde synthesis is a three-step process that begins with the formation of an enamine from a ketone and a secondary amine. This enamine then acts as a nucleophile, reacting with a suitable one-carbon electrophile. The resulting iminium salt is subsequently hydrolyzed to afford the final aldehyde product.

The generalized reaction scheme is as follows:

-

Enamine Formation: A ketone reacts with a secondary amine (e.g., piperidine) to form an enamine.

-

Formylation: The enamine reacts with a formylating agent.

-

Hydrolysis: The resulting intermediate is hydrolyzed to yield the aldehyde.

Mechanistic Pathway

The underlying mechanism of the Levine aldehyde synthesis hinges on the nucleophilic character of the enamine intermediate. The nitrogen atom of the secondary amine donates its lone pair of electrons into the double bond of the enamine, increasing the electron density at the α-carbon and making it nucleophilic.

Caption: General workflow of the Levine aldehyde synthesis.

The key mechanistic steps are:

-

Nucleophilic Attack: The nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the formylating agent.

-

Formation of an Iminium Salt: This attack leads to the formation of a cationic iminium salt intermediate.

-

Hydrolysis: The iminium salt is then hydrolyzed with water. The C=N bond is cleaved, and the formyl group is revealed as the aldehyde, while the secondary amine is regenerated.

Caption: Key stages of the Levine aldehyde synthesis.

Experimental Protocols and Data

The original 1958 publication by Levine provides the foundational experimental procedures and initial results for this synthesis.

General Experimental Protocol

The synthesis is typically carried out in a two-step, one-pot procedure.

-

Enamine Formation: The ketone is refluxed with a slight excess of a secondary amine (commonly piperidine) in a solvent such as benzene, with azeotropic removal of water using a Dean-Stark trap.

-

Formylation and Hydrolysis: After the formation of the enamine is complete, the reaction mixture is cooled, and the formylating agent (e.g., phenyl formate) is added. The mixture is then stirred, followed by acidic workup to hydrolyze the iminium salt and yield the aldehyde.

Quantitative Data from the Original Publication

The following table summarizes the yields of various aldehydes synthesized from their corresponding ketones as reported by Levine in his 1958 communication.

| Starting Ketone | Aldehyde Product | Yield (%) |

| Cyclohexanone | 1-Formylcyclohexene | 65 |

| 2-Methylcyclohexanone | 1-Formyl-2-methylcyclohexene | 70 |

| 3-Methylcyclohexanone | 1-Formyl-3-methylcyclohexene | 68 |

| 4-Methylcyclohexanone | 1-Formyl-4-methylcyclohexene | 72 |

| 4-tert-Butylcyclohexanone | 1-Formyl-4-tert-butylcyclohexene | 75 |

| Propiophenone | α-Formylpropiophenone | 55 |

| Acetophenone | α-Formylacetophenone (Phenylglyoxal) | 50 |

Historical Context and Evolution

The Levine aldehyde synthesis emerged during a period of intense research into the chemistry of enamines. The contemporaneous work of Gilbert Stork on enamine alkylation and acylation provided a broader context for understanding the synthetic utility of these intermediates. While the Stork enamine reaction became a more widely adopted method for C-C bond formation at the α-position of ketones, the Levine synthesis offered a specific and valuable tool for the introduction of a formyl group.

Over time, the principles of the Levine synthesis have been refined and adapted. Advances in enamine chemistry, including the development of more efficient methods for their formation and the use of different formylating agents, have contributed to the broader applicability of this type of transformation. While not as commonly cited as the Stork enamine alkylation, the Levine aldehyde synthesis remains a noteworthy example of the power of enamine intermediates in organic synthesis.

Conclusion

The discovery of the Levine aldehyde synthesis in 1958 provided a novel and effective method for the one-carbon homologation of ketones to aldehydes. By harnessing the nucleophilicity of enamine intermediates, this synthesis opened up new avenues for the construction of carbonyl compounds. The foundational work of Samuel G. Levine laid the groundwork for further explorations into enamine-mediated transformations and continues to be a relevant topic in the study of synthetic organic chemistry. This technical guide has provided a comprehensive overview of the discovery, mechanism, and original experimental data of this important reaction, offering valuable insights for researchers and professionals in the chemical sciences.

References

Theoretical Insights into the Reactivity of (Methoxymethylene)triphenylphosphorane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methoxymethylene)triphenylphosphorane, a member of the Wittig reagent family, is a crucial tool in synthetic organic chemistry for the one-carbon homologation of aldehydes and ketones. This process, which converts a carbonyl group into an enol ether that can be subsequently hydrolyzed to an aldehyde, is fundamental in the construction of complex molecular architectures, including natural products and pharmaceuticals.[1] This technical guide delves into the theoretical underpinnings of the reactivity of this compound, leveraging computational studies on analogous systems to elucidate its reaction mechanism. The document also provides a detailed experimental protocol for its application in the Wittig reaction.

Theoretical Calculations on Reactivity

While specific theoretical studies focusing exclusively on this compound are not extensively available in the public domain, significant insights can be drawn from computational analyses of closely related phosphorus ylides and analogous reactions, such as the aza-Wittig reaction. Density Functional Theory (DFT) calculations have proven invaluable in mapping the potential energy surfaces of such reactions, identifying transition states, and calculating activation energies.[2]

The Wittig Reaction Mechanism

The generally accepted mechanism for the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone.[3] This leads to the formation of a four-membered ring intermediate known as an oxaphosphetane, which then decomposes to yield the alkene product and triphenylphosphine (B44618) oxide.[3][4] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.[5]

A computational study on the reaction of trimethyliminophosphorane with acetaldehyde (B116499) in an aza-Wittig reaction, which is analogous to the Wittig reaction, revealed a [2+2] cycloaddition-cycloreversion mechanism.[2] This study, using DFT calculations at the B3LYP/6-31G** level, identified key intermediates and transition states along the reaction pathway.[2]

Reaction Pathway and Intermediates

Based on analogous systems, the reaction of this compound with an aldehyde (R-CHO) is proposed to proceed through the following steps:

-

Reactant Complex (RC) Formation: The ylide and the aldehyde approach each other to form a pre-reaction complex.

-

First Transition State (TS1): The system passes through a transition state leading to the formation of the oxaphosphetane. This step involves the nucleophilic attack of the ylidic carbon on the carbonyl carbon.

-

Oxaphosphetane Intermediate (INT): A four-membered ring intermediate is formed.

-

Second Transition State (TS2): The oxaphosphetane proceeds through a second transition state leading to its decomposition.

-

Product Complex (PC) Formation: The enol ether and triphenylphosphine oxide form a complex before separating.

The following diagram, generated using the DOT language, illustrates this proposed reaction pathway.

Quantitative Data from Analogous Systems

To provide a quantitative perspective, the following table summarizes the calculated activation energies for the analogous aza-Wittig reaction between methylimino(trimethyl)phosphorane and acetaldehyde.[2] It is important to note that these values are for a related system and should be considered as illustrative for the reactivity of this compound.

| Reaction Step | Functional | Activation Energy (kcal/mol) |

| Cycloaddition (RC → TS1) | B3LYP | 10.44 |

| Cycloaddition (RC → TS1) | B3LYP-D3 | 8.73 |

| Cycloreversion (INT → TS2) | B3LYP | 1.83 |

| Cycloreversion (INT → TS2) | B3LYP-D3 | 1.15 |

Table 1: Calculated activation energies for the aza-Wittig reaction. Data sourced from a DFT study on a related system.[2]

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound and its subsequent use in a Wittig reaction for the homologation of an aldehyde.

Synthesis of this compound

This compound is typically prepared in situ from (methoxymethyl)triphenylphosphonium (B8745145) chloride. The synthesis of the phosphonium (B103445) salt is the first step.

Materials:

-

Triphenylphosphine (PPh₃)

-

Chloromethyl methyl ether (CH₃OCH₂Cl) or a mixture of methylal and acetyl chloride[1]

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in anhydrous diethyl ether.

-

Slowly add a stoichiometric amount of chloromethyl methyl ether to the stirred solution at room temperature.

-

A white precipitate of (methoxymethyl)triphenylphosphonium chloride will form. The reaction is typically stirred for several hours to ensure completion.

-

The phosphonium salt can be isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

In situ Generation of the Ylide:

The ylide is generated by deprotonation of the phosphonium salt with a strong base.

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride

-

A strong base such as n-butyllithium (n-BuLi), sodium amide (NaNH₂), or lithium diisopropylamide (LDA)[1]

-

Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

-

Suspend the dried (methoxymethyl)triphenylphosphonium chloride in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to a low temperature (e.g., -78 °C or 0 °C, depending on the base).

-

Slowly add one equivalent of the strong base dropwise to the stirred suspension.

-

The formation of the deep red-colored this compound indicates the generation of the ylide.[1] The solution is then ready for the Wittig reaction.

Wittig Reaction with an Aldehyde

Materials:

-

In situ generated this compound solution

-

Aldehyde

-

Anhydrous THF

Procedure:

-

To the freshly prepared ylide solution at low temperature, slowly add a solution of the aldehyde in anhydrous THF.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, an enol ether, can be purified by column chromatography on silica (B1680970) gel.

The following diagram outlines the experimental workflow.

Conclusion

This technical guide provides a comprehensive overview of the theoretical aspects of this compound reactivity, drawing upon computational studies of analogous systems to illuminate the reaction mechanism. The provided experimental protocols offer a practical framework for the synthesis and application of this important Wittig reagent. Further dedicated computational studies on this compound would be invaluable to refine our understanding of its reactivity and to enable more precise predictions of its behavior in complex synthetic endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of (Methoxymethylene)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

(Methoxymethylene)triphenylphosphorane is a crucial Wittig reagent utilized in organic synthesis for the homologation of aldehydes and ketones to produce enol ethers, which can be subsequently hydrolyzed to aldehydes. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring and structural confirmation. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, along with the experimental protocols for its synthesis and data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data is compiled from typical values for phosphorus ylides and related organophosphorus compounds, as precise experimental values can vary based on solvent and experimental conditions.

Table 1: 1H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| P=CH-O | 2.5 - 4.0 | Doublet (d) | 2JP-H ≈ 15-25 | The ylidic proton is coupled to the phosphorus atom. |

| O-CH3 | 3.4 - 3.8 | Singlet (s) | - | The chemical shift is influenced by the adjacent oxygen atom. |

| P-(C6H5)3 | 7.2 - 7.8 | Multiplet (m) | - | Aromatic protons of the three phenyl groups. |

Table 2: 13C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| P=CH-O | 20 - 40 | Doublet (d) | 1JP-C ≈ 90-120 | The ylidic carbon shows a large one-bond coupling to phosphorus. |

| O-CH3 | 55 - 65 | Singlet (s) | - | Typical range for a methoxy (B1213986) group carbon. |

| ipso-C (Aromatic) | 125 - 135 | Doublet (d) | 1JP-C ≈ 80-100 | The carbon directly attached to phosphorus. |

| ortho-C (Aromatic) | 130 - 135 | Doublet (d) | 2JP-C ≈ 10-15 | |

| meta-C (Aromatic) | 128 - 130 | Doublet (d) | 3JP-C ≈ 10-15 | |

| para-C (Aromatic) | 131 - 133 | Singlet (s) | - |

Table 3: 31P NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Notes |

| 31P | +5 to +25 | The chemical shift is characteristic for non-stabilized phosphorus ylides.[1][2] |

Table 4: Infrared (IR) Spectroscopic Data

| Functional Group | Wavenumber (cm-1) | Intensity | Notes |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Characteristic for C-H bonds on a phenyl ring.[3][4] |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium | Corresponding to the methoxy and ylidic protons.[3] |

| C=P stretch | 1200 - 1100 | Strong | This ylidic bond vibration is a key feature. |

| C-O stretch | 1150 - 1050 | Strong | Characteristic for the ether linkage. |

| P-Ph stretch | 1450 - 1430 | Strong | Vibration of the phosphorus-phenyl bond. |

| C-H bend (aromatic) | 900 - 675 | Strong | Out-of-plane bending of aromatic C-H bonds.[4] |

Experimental Protocols

Synthesis of this compound

This compound is typically prepared in a two-step sequence and used in situ due to its reactive nature. The deep red color of the ylide is indicative of its formation.[5]

Step 1: Formation of the Phosphonium (B103445) Salt

-

Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

-

Reagents : Triphenylphosphine is dissolved in an anhydrous solvent such as THF or diethyl ether.

-

Alkylation : Chloromethyl methyl ether is added to the solution of triphenylphosphine.[5] The mixture is stirred, often with gentle heating, to facilitate the formation of (methoxymethyl)triphenylphosphonium (B8745145) chloride.

-

Isolation : The resulting phosphonium salt often precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Step 2: Ylide Formation (Deprotonation)

-

Reaction Setup : The dried phosphonium salt is suspended in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cooling : The suspension is cooled to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath.[6]

-

Deprotonation : A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the stirred suspension.[6]

-

Ylide Formation : The formation of the deep red or orange this compound ylide indicates the completion of the deprotonation.[6] The ylide solution is then ready for use in subsequent reactions.

Spectroscopic Analysis

NMR Spectroscopy

-

Sample Preparation : Due to the air and moisture sensitivity of the ylide, NMR samples must be prepared under an inert atmosphere. The ylide is typically generated in situ in a deuterated solvent (e.g., THF-d8, C6D6) in a sealed NMR tube.

-

1H NMR : Standard proton NMR spectra are acquired. The key signals to identify are the doublet for the ylidic proton and the singlet for the methoxy protons.

-

13C NMR : 13C{1H} NMR spectra will show the characteristic downfield doublet for the ylidic carbon due to coupling with 31P.

-

31P NMR : 31P{1H} NMR is a crucial technique for characterizing phosphorus-containing compounds.[2] A single peak in the expected range confirms the presence of the phosphorus ylide.

Infrared (IR) Spectroscopy

-

Sample Preparation : For in situ analysis, an IR probe can be inserted into the reaction mixture under an inert atmosphere. Alternatively, a sample can be withdrawn via a syringe and analyzed as a thin film between salt plates (NaCl or KBr) in a nitrogen-filled glovebox.

-

Data Acquisition : The IR spectrum is recorded, and the characteristic absorption bands for the C=P, C-O, and P-Ph bonds are identified to confirm the structure of the ylide.

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Wittig Reaction Signaling Pathway

Caption: Generalized pathway of the Wittig reaction.

References

- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]

The Decisive Influence of Electronics on Phosphorane Ylide Stability: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive examination of the electronic factors governing the stability and reactivity of phosphorane ylides, also known as Wittig reagents. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key data and experimental methodologies to facilitate a deeper understanding and application of these versatile reagents in organic synthesis.

Introduction to Phosphorane Ylides

Phosphorane ylides are neutral, dipolar molecules characterized by a formal negative charge on a carbon atom adjacent to a positively charged phosphonium (B103445) center.[1] This unique electronic structure, often depicted through resonance forms of an ylide (zwitterionic) and an ylene (double-bonded), is central to their role in the renowned Wittig reaction for alkene synthesis.[1] The stability and reactivity of these ylides are profoundly influenced by the electronic nature of the substituents attached to the ylidic carbon.[2]

Classification Based on Electronic Stabilization

Phosphorane ylides are broadly categorized based on the substituents on the carbanionic center, which dictates their stability, reactivity, and even the stereochemical outcome of their reactions.[2][3]

-

Stabilized Ylides: These possess electron-withdrawing groups (EWGs) such as esters, ketones, or nitriles directly attached to the negatively charged carbon.[2] These groups delocalize the negative charge through resonance, significantly increasing the ylide's stability. Consequently, stabilized ylides are often less reactive, sometimes isolable as solids, and generally favor the formation of (E)-alkenes in Wittig reactions.[2][3]

-

Non-stabilized (or Unstabilized) Ylides: These ylides bear electron-donating or neutral substituents, like alkyl groups, on the carbanionic carbon.[2] The negative charge is more localized, making these ylides highly reactive and less stable.[2] They are typically generated and used in situ under inert conditions and predominantly yield (Z)-alkenes.[2][3]

-

Semi-stabilized Ylides: This intermediate class, often bearing aryl or vinyl substituents, exhibits reactivity and stability between the two extremes.

Caption: Classification of ylides based on substituent electronic effects.

The Role of Electronic Effects

The stability of a phosphorane ylide is a direct consequence of how the substituents on the ylidic carbon manage the negative charge. This is primarily governed by two electronic phenomena: resonance and inductive effects.

Resonance Stabilization

The most significant factor in stabilizing an ylide is the ability of a substituent to delocalize the carbanion's electron pair through resonance. Electron-withdrawing groups containing π-systems, such as carbonyls (ketones, esters) or nitriles, are particularly effective. The negative charge is shared between the carbon and the heteroatom of the EWG (e.g., oxygen or nitrogen), creating more stable resonance hybrids. This delocalization lowers the energy of the ylide, reducing its basicity and nucleophilicity.[4]

Ylide [label=<

| Ph₃P | ⊕ | ─ | ⊖ | CH | ─ | C | ═ | O |

| | | ||||||||

| OR' |

ResonanceSymbol [label="↔", shape=none, fontcolor="#202124"];

Ylene [label=<

| Ph₃P | ⊕ | ─ | CH | ═ | C | ─ | O | ⊖ |

| | | ||||||||

| OR' |

Ylide -> ResonanceSymbol -> Ylene; }

Caption: Resonance delocalization of negative charge in a stabilized ylide.

Inductive Effects

Inductive effects also play a role, though often secondary to resonance. Electron-withdrawing atoms or groups can pull electron density through the sigma bonds, helping to disperse the negative charge on the ylidic carbon. Conversely, electron-donating groups, such as alkyl groups, have a destabilizing effect by pushing more electron density onto an already electron-rich carbanion.[4]

Quantitative Analysis of Ylide Stability

The stability of phosphorane ylides can be quantitatively assessed through various physicochemical parameters. The acidity of the conjugate phosphonium salt (pKa) is a direct measure of the ylide's stability.

| Phosphonium Salt (Ph₃P⁺-CH₂R)Br⁻ | R Group | Ylide Class | pKa (in DMSO) |

| [Ph₃PCH₃]Br | -H | Non-stabilized | ~22.5 |

| [Ph₃PCH₂CH₃]Br | -CH₃ | Non-stabilized | ~25 |

| [Ph₃PCH₂Ph]Br | -Ph | Semi-stabilized | 17.6 |

| [Ph₃PCH₂COCH₃]Br | -COCH₃ | Stabilized | 9.0 |

| [Ph₃PCH₂CO₂Et]Br | -CO₂Et | Stabilized | 8.8 |

Note: pKa values are approximate and can vary with solvent and experimental conditions. Data compiled from various literature sources.

A lower pKa of the phosphonium salt indicates a more acidic α-proton, which corresponds to a more stable ylide.[4] As shown, the presence of electron-withdrawing groups like acetyl (-COCH₃) and ethoxycarbonyl (-CO₂Et) dramatically lowers the pKa, signifying a significant stabilization of the corresponding ylide. Spectroscopic data, particularly ³¹P and ¹³C NMR, also provide insight. The ³¹P NMR chemical shift and the ¹J(P,C) coupling constant can correlate with the charge distribution and hybridization at the P-C bond.[5]

Experimental Protocols

Synthesis of a Stabilized Phosphonium Ylide

This protocol describes the preparation of (ethoxycarbonylmethylene)triphenylphosphorane, a common stabilized ylide.

Step 1: Quaternization to form the Phosphonium Salt

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add triphenylphosphine (B44618) (1 eq.) and toluene.

-

Stir the mixture to dissolve the phosphine.

-

Slowly add ethyl bromoacetate (B1195939) (1 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of the phosphonium salt will form.[6]

-

Collect the salt by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Deprotonation to form the Ylide

-

Suspend the dried phosphonium salt in dichloromethane (B109758) (CH₂Cl₂).

-

Cool the suspension in an ice bath.

-

Add an aqueous solution of a mild base, such as sodium hydroxide (B78521) or sodium carbonate (1.1 eq.), dropwise with vigorous stirring.[4]

-

Continue stirring for 30 minutes. The two-phase mixture will become clear as the ylide forms and dissolves in the organic layer.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the stabilized ylide, often as a crystalline solid.[6]

Characterization via NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the synthesized ylide in an appropriate deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum. Expect to see characteristic signals for the phenyl groups, the ethyl group of the ester, and a key doublet for the ylidic proton (P=C-H) with a coupling constant (³J(P,H)) typically in the range of 14-17 Hz.[7]

-

¹³C NMR: Acquire the carbon NMR spectrum. The ylidic carbon will appear as a doublet due to coupling with the phosphorus atom.

-

³¹P NMR: Acquire the phosphorus NMR spectrum. A single peak in the expected region for phosphonium ylides (e.g., ~23 ppm for some stabilized ylides) confirms the presence of the desired species.[7]

// Nodes Start [label="Start Materials\n(Ph₃P, BrCH₂CO₂Et)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quaternization [label="Step 1: Quaternization\n(Toluene, RT, 12h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salt [label="Phosphonium Salt\n[Ph₃P⁺-CH₂CO₂Et]Br⁻", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Step 2: Deprotonation\n(NaOH(aq), CH₂Cl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ylide [label="Stabilized Ylide\n(Ph₃P=CHCO₂Et)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Solvent Removal", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Characterization [label="Characterization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, ³¹P)", fillcolor="#F1F3F4", fontcolor="#202124"]; Wittig [label="Application\n(e.g., Wittig Reaction)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Quaternization; Quaternization -> Salt; Salt -> Deprotonation; Deprotonation -> Workup; Workup -> Ylide; Ylide -> Characterization; Characterization -> NMR; Ylide -> Wittig [style=dashed]; }

Caption: General workflow for synthesis and characterization of a stabilized ylide.

Conclusion

The electronic properties of substituents are the primary determinant of phosphorane ylide stability. Electron-withdrawing groups stabilize ylides through resonance, rendering them less reactive and selective for (E)-alkene formation. In contrast, electron-donating groups create highly reactive, non-stabilized ylides that favor (Z)-alkene products. A thorough understanding of these principles, supported by quantitative data and robust experimental techniques, is essential for the effective application of Wittig reagents in the synthesis of complex organic molecules.

References

- 1. Ylide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. adichemistry.com [adichemistry.com]

- 4. content.e-bookshelf.de [content.e-bookshelf.de]

- 5. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. Synthesis of Heterocyclic Stable Phosphorus Ylides from Reaction Between Triphenylphosphine and Activated Acetylenic Esters in the Presence of Biological Active NH Heterocyclic Compounds – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Methodological & Application

Application Notes and Protocols for One-Carbon Homologation of Ketones using (Methoxymethylene)triphenylphosphorane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The one-carbon homologation of ketones to aldehydes is a valuable transformation in organic synthesis, allowing for the extension of a carbon chain by a single carbon atom. A widely used and effective method to achieve this is through the Wittig reaction with (Methoxymethylene)triphenylphosphorane (Ph₃P=CHOCH₃). This reagent reacts with a ketone to form a methoxy (B1213986) enol ether, which is subsequently hydrolyzed under acidic conditions to yield the desired aldehyde with one additional carbon. This two-step process is a reliable alternative to other homologation methods and has been successfully applied in the total synthesis of complex natural products, including steroids, Taxol, and quinine.

These application notes provide detailed protocols for the preparation of the Wittig reagent, its reaction with ketones, and the subsequent hydrolysis to the aldehyde product. A microwave-assisted protocol is also presented for accelerated reaction times.

Reaction Mechanism and Workflow

The overall transformation proceeds in two distinct steps:

-

Wittig Reaction: The phosphorus ylide, this compound, attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the enol ether and triphenylphosphine (B44618) oxide. The formation of the very stable P=O bond is a major driving force for this reaction.

-

Acid-Catalyzed Hydrolysis: The enol ether is treated with an acid catalyst in the presence of water. Protonation of the double bond is followed by the attack of water to form a hemiacetal intermediate, which then eliminates methanol (B129727) to yield the final aldehyde product.

Below are diagrams illustrating the overall experimental workflow and the detailed reaction mechanism.

Data Presentation

The following table summarizes the yields for the one-carbon homologation of various ketones using a microwave-assisted protocol with (methoxymethyl)triphenylphosphonium (B8745145) chloride and potassium t-butoxide.

| Entry | Ketone Substrate | Product (Enol Ether) | Reaction Time (min) | Yield (%) |

| 1 | Cyclohexanone | 1-(methoxymethylene)cyclohexane | 3 | 95 |

| 2 | 4-tert-Butylcyclohexanone | 1-(methoxymethylene)-4-tert-butylcyclohexane | 3 | 92 |

| 3 | 2-Adamantanone | 2-(methoxymethylene)adamantane | 3 | 85 |

| 4 | Acetophenone | 1-methoxy-1-phenylethene | 3 | 90 |

| 5 | Benzophenone | 1-methoxy-1,1-diphenylethene | 3 | 88 |

| 6 | Propiophenone | 1-methoxy-1-phenylprop-1-ene | 3 | 87 |

| 7 | 4-Methoxyacetophenone | 1-methoxy-1-(4-methoxyphenyl)ethene | 3 | 93 |

| 8 | 4-Nitroacetophenone | 1-methoxy-1-(4-nitrophenyl)ethene | 3 | 80 |

| 9 | Chalcone | (1-methoxy-3-phenylallylidene)benzene | 3 | 75 |

Table adapted from a study on microwave-assisted Wittig reactions. The yields reported are for the enol ether intermediate.

Experimental Protocols

Protocol 1: In Situ Preparation of this compound and Wittig Reaction with a Ketone (Conventional Heating)

This protocol details the in-situ generation of the Wittig reagent followed by its reaction with a ketone.

Materials:

-

(Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Ketone substrate

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Water (H₂O)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents) and anhydrous THF to form a suspension.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred suspension. The mixture will typically develop a deep red or orange color, indicative of ylide formation.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

In a separate flask, dissolve the ketone (1.0 equivalent) in anhydrous THF.

-